molecular formula C25H34O7 B000040 Acetylstrophanthidin CAS No. 60-38-8

Acetylstrophanthidin

Cat. No.: B000040
CAS No.: 60-38-8
M. Wt: 446.53 g/mol
InChI Key: JLZAERUVCODZQO-VWCUIIQSSA-N
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Description

Acetylstrophanthidin is a synthetic aglycone derivative structurally related to the genins of digitalis glycosides, characterized by the presence of an unsaturated lactone ring. As a rapidly acting cardiac glycoside standard, it is a valuable research tool for studying the mechanisms of Na+/K+ ATPase inhibition and inotropic effects on heart muscle. Investigations using turtle heart preparations have demonstrated that its action on the auricle is essentially vagal, while ventricular strips, whether spontaneously beating or rhythmically driven, can develop short periods of tachycardia. Studies indicate that this compound reduces contraction amplitude and induces muscle shortening at relatively low concentrations, while also lowering the threshold for electrical stimulation. This profile makes it a critical compound for preclinical research aimed at evaluating the status of digitalization and for exploring the structural determinants of digitalis-like activity without the characteristic shortening of refractory period seen with other members of this class. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZAERUVCODZQO-VWCUIIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018935
Record name Acetylstrophanthidin
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Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60-38-8
Record name Acetylstrophanthidin
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Record name Acetylstrophanthidin
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Record name Acetylstrophanthidin
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Record name 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate
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Record name ACETYLSTROPHANTHIDIN
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Mechanism of Action

Target of Action

Acetylstrophanthidin, also known as Strophanthidin 3-acetate, primarily targets the Na+/K±ATPase in cardiac cells. This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for the proper functioning of the heart.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of extracellular potassium can modulate its biphasic effect on the Na+/K±ATPase.

Biological Activity

Acetylstrophanthidin (AcS) is a cardiac glycoside derived from the plant Strophanthus gratus, known for its potent inotropic effects, which enhance the contractility of cardiac muscle. This compound has been extensively studied for its physiological and pharmacological properties, particularly in relation to cardiac function and membrane dynamics. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound primarily exerts its effects through inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium concentrations. This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in enhanced myocardial contractility.

  • Inotropic Effects : AcS has been shown to produce a positive inotropic response in various cardiac tissues. Research indicates that the drug's action is characterized by:
    • A shift in the tension-voltage relationship, allowing greater tension development with depolarization steps above a mechanical threshold of approximately -50 mV .
    • Marked potentiation of twitch tension in tetrodotoxin-treated muscles, indicating its significant role in modifying contractile dynamics .
  • Action Potential Modulation : AcS influences action potential duration:
    • It shortens action potentials during its positive inotropic phase; however, this effect is reversed when calcium is omitted from the bathing solution .
    • The increase in instantaneous membrane conductance during AcS exposure suggests alterations in ion channel activity .
  • Electrophysiological Changes : Studies have shown that AcS can induce depolarization and diastolic tension at later stages of drug action. Elevated magnesium concentrations have been noted to suppress these effects .

Table 1: Summary of Key Research Studies on this compound

Study ReferenceSubjectKey Findings
Frog Ventricular MyocardiumIdentified three phases of inotropic response; increased twitch tension with depolarization; action potential shortening.
Rabbit MyocardiumMeasured effects on twitches and microscopic tension fluctuations; confirmed positive inotropic effects.
Canine ModelInitial coronary constriction followed by changes in blood flow; implications for coronary vascular resistance.

Case Studies

Several case studies have documented the clinical implications of this compound administration:

  • Case Study 1 : A study involving 14 animals with induced ventricular fibrillation demonstrated that AcS initially caused coronary constriction and a subsequent decrease in coronary blood flow. This highlights its dual role as both a cardiac stimulant and a potential vasoconstrictor under certain conditions .
  • Case Study 2 : In clinical settings, patients receiving digitalis therapy have shown improved cardiac output when this compound is included as part of their treatment regimen. The compound's ability to enhance myocardial contractility has been particularly beneficial for patients with heart failure.

Scientific Research Applications

Scientific Research Applications

  • Cardiac Function Studies
    • Acetylstrophanthidin has been extensively studied for its effects on cardiac muscle contraction. Research indicates that it strengthens developed twitches and cooling contractures in rabbit ventricular muscle at concentrations ranging from 1-4 µM, achieving a positive inotropic effect averaging 150-160% of control .
  • Calcium Dynamics
    • Studies have shown that this compound enhances the availability of sarcoplasmic reticulum calcium stores, which is crucial for muscle contraction. This effect may occur without an initial increase in sarcoplasmic reticulum calcium levels, suggesting a complex interaction with calcium dynamics during cardiac muscle contraction .
  • Comparative Pharmacology
    • This compound's effects have been compared with other cardiac glycosides to elucidate its unique properties and potential advantages in therapeutic applications. It shares structural similarities with compounds like digoxin but exhibits distinct pharmacodynamic profiles.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceSubjectKey FindingsConcentration Range
Rabbit Ventricular MusclePositive inotropic effect observed; increased twitch strength1-4 µM
Isolated Cardiac CellsRole of calcium ions in transient depolarizations induced by this compoundNot specified
Cardiac Muscle ContractionIncreased availability of SR Ca2+ stores contributes to positive inotropyNot specified

Clinical Implications and Future Research Directions

Despite its promising effects on cardiac function, this compound is not widely used clinically due to safety concerns. Future research may focus on:

  • Development of Safer Analogues : Investigating modifications to this compound’s structure to enhance efficacy while reducing toxicity.
  • Mechanistic Studies : Further exploration of its action on calcium dynamics could inform new therapeutic strategies for heart failure.
  • Clinical Trials : Well-designed trials are necessary to assess the safety and efficacy of this compound or its derivatives in human populations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Properties

Compound Onset of Action Elimination Half-Life Key Pharmacokinetic Features References
Acetylstrophanthidin 2–5 minutes ~20–30 minutes Rapid elimination; used for acute studies
Digoxin 30–120 minutes 36–48 hours Slow absorption; renal excretion
Ouabain 3–10 minutes 5–6 hours Limited oral bioavailability; renal excretion
Digitoxin 30–120 minutes 5–7 days Hepatic metabolism; long half-life

This compound’s rapid elimination allows repeated testing within a single experimental session, unlike digoxin or digitoxin, which accumulate over time . Ouabain shares a rapid onset but has a longer half-life than this compound, making it less suitable for short-term protocols .

Mechanism of Action and Binding Affinities

All cardiac glycosides inhibit Na⁺,K⁺-ATPase, but this compound exhibits bimodal binding to high-affinity (Kd ≈ 3.9 × 10⁻⁹ M) and low-affinity (Kd ≈ 5 × 10⁻⁷ M) sites on the pump in human atrial tissue . This contrasts with digoxin, which predominantly binds to low-affinity sites, and ouabain, which shows intermediate affinity .

Toxicity and Drug Interactions

  • Toxicity Threshold : In conscious dogs, this compound induces cardiotoxicity (ventricular arrhythmias) at doses ≈20 µg/kg, with toxicity unaltered by hypercapnia or β-blockade . Digoxin’s toxicity correlates with plasma concentration (e.g., 0.2 mg/kg caused fatal ventricular fibrillation in dogs) .
  • Drug Interactions: Beta-blockers: this compound’s inotropic effects are partially offset by sympathetic withdrawal, but toxicity remains unchanged under β-blockade . Antiarrhythmics: Quinidine and procaine amide reduce this compound-induced arrhythmias, similar to their effects on digoxin . Dichloroisoproterenol (DCI): Restores normal rhythm in this compound- or ouabain-intoxicated hearts, independent of β-adrenergic blockade .

Key Research Findings

  • Electrophysiological Effects :
    • This compound generates DADs and OAPs in Purkinje fibers, which are suppressed by disopyramide derivatives (e.g., CM7857) .
    • In cystic fibrosis cells, this compound reduces Na⁺,K⁺-ATPase activity, exacerbating trans-Golgi network hyperacidification .
  • Autonomic Interactions: Sympathetic activation (e.g., hypercapnia) overrides this compound’s inotropic effects in unblocked animals, unlike digitoxin, which directly suppresses sympathetic responsiveness .

Q & A

Q. What experimental models are most suitable for studying acetylstrophanthidin's cardiotoxic effects, and how should these models be optimized?

Methodological Answer: In vivo models, such as conscious dogs or rodents, are widely used to evaluate this compound-induced arrhythmias and hemodynamic changes. Ensure proper calibration of instruments (e.g., ECG monitors) and include control groups receiving saline or vehicle solutions to isolate drug effects. Dose escalation studies (e.g., 0.05–0.4 mg/kg digoxin with this compound co-administration) should follow established protocols to assess dose-response relationships . For reproducibility, document anesthesia protocols, sampling intervals, and ethical approvals in line with institutional guidelines .

Q. How do researchers statistically validate the significance of this compound's effects in small-sample preclinical studies?

Methodological Answer: Use Student’s t-test (for pairwise comparisons) or ANOVA (for multi-group analyses) with corrections for multiple comparisons (e.g., Bonferroni). Report means ± standard error and specify thresholds for significance (e.g., p < 0.05). For example, in studies comparing this compound’s arrhythmogenic effects across digoxin doses, ANOVA can reveal interactions between variables, while post-hoc tests identify specific differences (e.g., 0.2 mg/kg digoxin + this compound II vs. III) .

Q. What are the key steps to ensure reproducibility when replicating this compound studies?

Q. How can conflicting data on this compound's dose-dependent effects be resolved?

Methodological Answer: Contradictions in dose-response outcomes (e.g., paradoxical results at 0.05 mg/kg digoxin + this compound I vs. II ) may arise from interspecies variability or pharmacokinetic interactions. To address this:

  • Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma levels with effects.
  • Validate findings across multiple models (e.g., isolated heart preparations vs. in vivo).
  • Use meta-analysis to aggregate data from independent studies, assessing heterogeneity via I² statistics .

Q. What methodologies are recommended for integrating this compound findings with existing digitalis research?

Q. How should researchers design multi-site studies to investigate this compound's interactions with other cardiotoxic agents?

Methodological Answer:

  • Appoint a principal investigator to coordinate protocols and data standardization.
  • Obtain ethics approvals from all participating sites, specifying lead co-investigators and local REC outcomes .
  • Centralize data collection using platforms like REDCap, ensuring harmonized variables (e.g., arrhythmia classification criteria) .

Data Analysis and Presentation

Q. What are best practices for presenting this compound's arrhythmogenic data in publications?

Methodological Answer:

  • Use tables to summarize dose-response relationships (e.g., Table 1 in ).
  • Avoid duplicating data in text and figures; highlight key trends (e.g., "At 0.4 mg/kg digoxin, this compound II reduced cardiac output by 42 ± 6.1%").
  • Provide raw datasets in appendices or repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers address variability in this compound's hemodynamic measurements across experiments?

Methodological Answer:

  • Apply Cronbach’s alpha to assess internal consistency in repeated measurements .
  • Use Bland-Altman plots to evaluate agreement between observers or instruments.
  • Report confidence intervals for critical parameters (e.g., mean arterial pressure changes) .

Ethical and Regulatory Considerations

Q. What ethical safeguards are critical in this compound animal studies?

Methodological Answer:

  • Follow ARRIVE guidelines for preclinical reporting, including humane endpoints (e.g., predefined criteria for euthanasia).
  • Obtain approval from institutional animal care committees, detailing pain management and housing conditions .

Q. How should researchers navigate intellectual property constraints when using this compound data from patented studies?

Methodological Answer:

  • Cite original patents and adhere to licensing agreements for compound use.
  • Avoid reproducing proprietary figures/tables without permission; instead, reanalyze public datasets or generate original data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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